



# Mavodelpar (REN001) in Murine Models of Mitochondrial Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ReN001    |           |
| Cat. No.:            | B10857760 | Get Quote |

A comprehensive review of the available preclinical data on the use of mavodelpar in mouse models of mitochondrial disease is currently limited due to the discontinuation of the drug's development and the lack of publicly available detailed study results. Preclinical research was conducted, as evidenced by scientific presentations, but the specific protocols and quantitative data remain largely proprietary.

Mavodelpar (also known as **REN001**) is a selective peroxisome proliferator-activated receptor delta (PPAR $\delta$ ) agonist.[1][2] It was in clinical development for the treatment of primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD).[1] The proposed therapeutic mechanism of mavodelpar centered on the activation of the PPAR $\delta$  signaling pathway, which plays a crucial role in mitochondrial biogenesis and function.[2]

#### **Preclinical Rationale and Murine Studies**

Press releases from Reneo Pharmaceuticals indicated the presentation of a preclinical poster at the Society for Inherited Metabolic Disorders (SIMD) Annual Meeting and the United Mitochondrial Disease Foundation (UMDF) Symposium in 2023.[1][3] The poster, titled "PPARδ Agonist Mavodelpar (**REN001**) Improves Mitochondrial Function in Skeletal Muscle: A Potential Treatment for Primary Mitochondrial Myopathies," highlighted findings from in vivo studies.[1][3] According to these announcements, the activation of PPARδ by mavodelpar in murine models led to an increased expression of genes involved in:



- · Fatty acid metabolism
- Oxidative phosphorylation
- Mitochondrial biogenesis[3]

Despite these announcements, the detailed findings, including the specific murine models of mitochondrial disease utilized, mavodelpar dosage regimens, treatment duration, and quantitative efficacy data, have not been published in peer-reviewed journals or made publicly available in detail.

# Mechanism of Action: The PPARδ Signaling Pathway

Mavodelpar, as a PPAR $\delta$  agonist, is designed to activate a key transcriptional regulator of cellular energy metabolism. The binding of mavodelpar to PPAR $\delta$  leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, stimulating their transcription. This signaling cascade is known to enhance mitochondrial function and biogenesis.

Below is a diagram illustrating the proposed signaling pathway of mavodelpar.



#### Mavodelpar (PPARδ Agonist) Signaling Pathway



Click to download full resolution via product page

Mavodelpar Signaling Pathway



# Hypothetical Experimental Protocol for Murine Models

Given the lack of specific published protocols, the following represents a generalized, hypothetical experimental design for testing a PPAR $\delta$  agonist like mavodelpar in a murine model of mitochondrial myopathy (e.g., a genetic model with deficiencies in mitochondrial DNA maintenance or respiratory chain function).

Objective: To evaluate the effect of mavodelpar on mitochondrial function and muscle pathology in a murine model of mitochondrial myopathy.

Animal Model: A genetically engineered mouse model that recapitulates key features of human mitochondrial myopathy (e.g., muscle weakness, exercise intolerance, and specific biochemical defects in mitochondria).

#### **Experimental Groups:**

- Wild-type control mice receiving vehicle.
- Mitochondrial myopathy model mice receiving vehicle.
- Mitochondrial myopathy model mice receiving low-dose mavodelpar.
- Mitochondrial myopathy model mice receiving high-dose mavodelpar.

#### Drug Administration:

- Compound: Mavodelpar (REN001)
- Vehicle: To be determined based on the compound's solubility (e.g., 0.5% carboxymethylcellulose).
- Route of Administration: Oral gavage.
- Dosage: Hypothetical doses could range from 3 to 30 mg/kg/day, based on typical dose ranges for PPAR agonists in mice. Dose-ranging studies would be necessary to determine the optimal therapeutic dose.



Treatment Duration: 8-12 weeks.

#### Outcome Measures:

- Behavioral Phenotyping:
  - Treadmill exhaustion tests to measure exercise capacity.
  - Grip strength tests to assess muscle strength.
  - Open field tests for general activity levels.
- Biochemical Analysis (from muscle tissue):
  - Mitochondrial respirometry (e.g., using a Seahorse analyzer) to assess oxygen consumption rates.
  - Enzyme activity assays for mitochondrial respiratory chain complexes.
  - ATP content measurement.
- Gene Expression Analysis (from muscle tissue):
  - Quantitative PCR (qPCR) for PPARδ target genes (e.g., Pgc1a, Cpt1b, Ucp3).
- Histological Analysis (of muscle tissue):
  - Hematoxylin and eosin (H&E) staining for general muscle morphology.
  - Succininate dehydrogenase (SDH) and cytochrome c oxidase (COX) staining to assess mitochondrial content and function.
  - Immunohistochemistry for markers of mitochondrial biogenesis.

Below is a diagram illustrating a hypothetical experimental workflow.



#### Hypothetical Experimental Workflow for Mavodelpar in Murine Models



Click to download full resolution via product page

Hypothetical Experimental Workflow



## **Clinical Development and Discontinuation**

Mavodelpar advanced to a pivotal Phase 2b clinical trial, the STRIDE study, in adult patients with PMM due to mitochondrial DNA defects.[4][5] The study was designed to evaluate the efficacy and safety of a 100 mg once-daily oral dose of mavodelpar over 24 weeks.[5] Unfortunately, in December 2023, Reneo Pharmaceuticals announced that the STRIDE study did not meet its primary or secondary efficacy endpoints.[4][5] Following these results, the company suspended all development activities for mavodelpar.[5]

### Conclusion

While mavodelpar showed theoretical promise as a PPAR $\delta$  agonist for treating mitochondrial diseases, and preclinical studies in mice suggested a positive effect on mitochondrial biogenesis and function, the lack of detailed, publicly available data from these murine studies prevents the creation of specific, validated protocols and quantitative data summaries. The subsequent failure of the clinical trials led to the cessation of its development. Researchers interested in the PPAR $\delta$  pathway for mitochondrial disease may need to rely on data from other compounds in this class to inform their experimental designs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. chiesiventures.com [chiesiventures.com]
- 2. Reneo Pharmaceuticals to Present Preclinical Mavodelpar Data at the Society for Inherited Metabolic Disorders Annual Meeting 2023 | INN [investingnews.com]
- 3. Reneo Pharmaceuticals Announces Poster Presentation at [globenewswire.com]
- 4. chiesiventures.com [chiesiventures.com]
- 5. chiesiventures.com [chiesiventures.com]
- To cite this document: BenchChem. [Mavodelpar (REN001) in Murine Models of Mitochondrial Disease: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b10857760#mavodelpar-dosage-for-murine-models-of-mitochondrial-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com